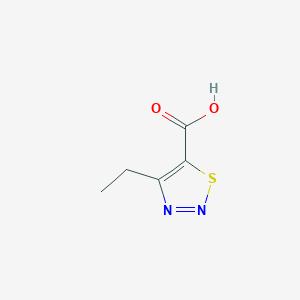

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (ETCA) is an organic compound that has been widely studied due to its potential applications in a variety of scientific fields. It is a four-membered heterocyclic ring with an oxygen atom in the center and two sulfur atoms at the corners. ETCA is an important intermediate in the synthesis of numerous organic compounds, and it has been used in many scientific applications including biochemistry, pharmacology, and medical research.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activity Evaluation

Researchers have explored the microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties. These compounds, including derivatives of 1,3,4-thiadiazole, were investigated for their antimicrobial, antilipase, and antiurease activities. Some exhibited moderate antimicrobial activity against tested microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).

Reactions with Selected Bases

The reactions of thiadiazole derivatives with bases have been studied, revealing the potential for creating various heterocyclic compounds. This research highlights the versatility of thiadiazole compounds in chemical reactions, leading to the development of compounds with potential biological activities (Remizov et al., 2019).

Ring Enlargement and Unusual Reduction

An unexpected reaction involving the dimeric ring enlargement with sulfur addition of ethyl 1,2,3-thiadiazole-4-carboxylate has been reported. This reaction underscores the unique chemical properties of thiadiazole derivatives and their potential for generating novel cyclic compounds (Miyawaki et al., 2004).

Synthesis of Heterocyclic Systems

The synthesis of previously unreported heterocyclic systems by reacting thiadiazole derivatives with diethanolamine has been developed. This method demonstrates the application of thiadiazole derivatives in synthesizing complex heterocycles, which could be explored for various biological and material science applications (Kropotina et al., 2008).

Auxin Activities and Antiblastic Effects

The synthesis of acylamides from thiadiazole derivatives and their evaluation for auxin activities and antiblastic effects on wheat gemma have been studied. Although the auxin activities were not high, this research indicates the potential agricultural applications of thiadiazole derivatives (Yue et al., 2010).

Wirkmechanismus

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . The presence of an intramolecular charge transfer mechanism during light absorption has also been reported, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

Thiadiazole derivatives have been associated with various biochemical pathways, including those involved in apoptosis and cell cycle progression .

Result of Action

Thiadiazole derivatives have been reported to exhibit anticancer effects, with ic50 values comparable to those of known anticancer agents .

Action Environment

It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Eigenschaften

IUPAC Name |

4-ethylthiadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZWNGODJNQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407148 |

Source

|

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-40-1 |

Source

|

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)